1-(tert-butyl)-4-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
1-(tert-butyl)-4-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS: 878693-86-8) is a pyrrolidin-2-one derivative featuring a benzimidazole core substituted with a 2-chlorobenzyl group and a tert-butyl moiety.
Properties
IUPAC Name |
1-tert-butyl-4-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O/c1-22(2,3)26-14-16(12-20(26)27)21-24-18-10-6-7-11-19(18)25(21)13-15-8-4-5-9-17(15)23/h4-11,16H,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPTZBOIJPEFAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Compounds with similar structures have been used in palladium-catalyzed heck and suzuki coupling reactions. The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Related compounds have been involved in catalytic protodeboronation of pinacol boronic esters. This suggests that the compound might interact with similar biochemical pathways, but further studies are required to confirm this.
Biological Activity
1-(tert-butyl)-4-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound with potential biological significance. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound consists of a tert-butyl group, a chlorobenzyl moiety, and a benzoimidazole core, which contribute to its biological properties. The structural formula can be represented as follows:
The biological activity of the compound is primarily attributed to its interaction with specific molecular targets within cells. The benzoimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activities. The chlorobenzyl group enhances binding affinity, while the tert-butyl group may influence pharmacokinetic properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of benzoimidazole compounds often possess significant antimicrobial properties. The presence of the chlorobenzyl group may enhance this effect.
- Anticancer Properties : Preliminary investigations suggest that the compound may induce apoptosis in cancer cell lines. For instance, cytotoxicity assays against human breast adenocarcinoma (MCF-7) and other cancer cell lines have demonstrated promising results.
Table 1: Biological Activity Assay Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Induction of apoptosis via p53 pathway |
| U-937 | 22.6 | Inhibition of proliferation |
| A549 | 0.11 | Microtubule destabilization |
*IC50 values indicate the concentration required to inhibit cell growth by 50%.
Table 2: Comparative Analysis with Reference Compounds
| Compound | IC50 (µM) | Type |
|---|---|---|
| Doxorubicin | 10.38 | Chemotherapeutic |
| Tamoxifen | 10.38 | Hormonal therapy |
| 1-(tert-butyl)-... | 15.63 | Experimental |
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on MCF-7 cells. The results indicated that treatment led to increased expression of apoptotic markers such as p53 and caspase-3 cleavage, suggesting a mechanism involving apoptosis induction.
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations correlating with the structural modifications made to enhance its antimicrobial properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents on the benzimidazole nitrogen (R1) and the aryl/pyrrolidinone groups (R2). Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Calculated using molecular formulas.
Key Observations:
- Lipophilicity : The tert-butyl group in the target compound increases logP compared to analogs with smaller R2 groups (e.g., acetyl in or o-tolyl in ).
- Stereochemical Complexity : The pyrrolidin-2-one ring introduces a rigid lactam structure, contrasting with the flexible acetyl group in compound 12e .
Spectroscopic Trends:
Q & A
Q. What synthetic routes are commonly employed to prepare 1-(tert-butyl)-4-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one?
A multistep approach is typically used:
- Step 1 : Formation of the pyrrolidin-2-one core via cyclization of tert-butyl-substituted precursors under basic conditions (e.g., NaH in DMF) .
- Step 2 : Introduction of the benzimidazole moiety through nucleophilic substitution or condensation reactions. For example, reacting 2-chlorobenzyl chloride with a preformed benzimidazole intermediate in the presence of K₂CO₃ as a base .
- Step 3 : Purification via column chromatography or recrystallization to achieve ≥95% purity. Reaction optimization (temperature, solvent, catalyst) is critical to minimize side products like unsubstituted benzimidazoles .
Q. Which spectroscopic techniques are essential for structural characterization?
Key methods include:
- 1H/13C NMR : To confirm substituent positions and backbone connectivity. For example, the tert-butyl group appears as a singlet at ~1.3 ppm in 1H NMR .
- ESI-MS : To verify molecular weight and fragmentation patterns .
- IR Spectroscopy : Identification of carbonyl (C=O) stretches near 1700 cm⁻¹ and C-N vibrations in the benzimidazole ring .
- X-ray Crystallography : For unambiguous 3D structural determination, as demonstrated in analogous compounds with tert-butyl and chlorobenzyl groups .
Q. How is thermal stability assessed for this compound?
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used:
- TGA : Determines decomposition onset (e.g., ~250°C for similar benzimidazoles) and residue formation .
- DTA : Identifies phase transitions or exothermic/endothermic events during heating. For example, melting points can correlate with crystallinity observed in XRD studies .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural analysis?
- Unexpected NMR Peaks : May arise from rotamers or impurities. Use variable-temperature NMR to distinguish dynamic effects from impurities .
- Mass Spec Discrepancies : Confirm isotopic patterns (e.g., chlorine’s 3:1 [M⁺+2]/[M⁺] ratio) and cross-validate with high-resolution MS .
- Crystallographic Disorder : Refine X-ray data with constrained occupancy parameters, as seen in tert-butyl-containing analogs .
Q. How can structure-activity relationships (SAR) be explored for biological applications?
- Analog Synthesis : Modify substituents (e.g., replace 2-chlorobenzyl with fluorophenyl or pyridyl groups) to assess impacts on bioactivity .
- Fluorescence Profiling : Measure emission spectra (e.g., λem ~400 nm for benzimidazoles) to correlate electronic effects with biological interactions .
- Docking Studies : Use crystallographic data to model interactions with target proteins (e.g., enzymes or receptors) .
Q. What methodologies optimize reaction yields in complex synthetic steps?
- Catalyst Screening : Pd-based catalysts improve coupling efficiency in heterocycle formation .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Microwave Assistance : Reduces reaction time (e.g., from 24h to 2h) for cyclization steps .
Q. How is enantiomeric purity assessed for chiral derivatives?
Q. What analytical challenges arise in studying degradation products?
Q. How can computational methods supplement experimental data?
Q. What precautions are critical for safe handling in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
